molecular formula C13H19NO3 B13605555 2-(2,3,4-Trimethoxyphenyl)pyrrolidine

2-(2,3,4-Trimethoxyphenyl)pyrrolidine

Cat. No.: B13605555
M. Wt: 237.29 g/mol
InChI Key: ZRKIAKZEEROPFR-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3,4-Trimethoxyphenyl)pyrrolidine typically involves the reaction of 2,3,4-trimethoxybenzaldehyde with pyrrolidine under specific conditions. One common method includes the use of a reducing agent such as sodium borohydride to facilitate the formation of the pyrrolidine ring . The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production .

Mechanism of Action

The mechanism of action of 2-(2,3,4-Trimethoxyphenyl)pyrrolidine involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and affect cellular signaling pathways. For example, it can inhibit Taq polymerase and telomerase, leading to caspase activation and down-regulation of ERK2 protein . These interactions are crucial for its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4,5-Trimethoxyphenyl)pyrrolidine
  • 2-(2,4,5-Trimethoxyphenyl)pyrrolidine
  • 2-(2,3,5-Trimethoxyphenyl)pyrrolidine

Uniqueness

2-(2,3,4-Trimethoxyphenyl)pyrrolidine is unique due to the specific positioning of the methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure allows it to interact differently with molecular targets compared to its analogs .

Biological Activity

2-(2,3,4-Trimethoxyphenyl)pyrrolidine is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13_{13}H17_{17}N1_{1}O3_{3}. The presence of three methoxy groups at the 2, 3, and 4 positions on the phenyl ring significantly influences its reactivity and biological interactions. This unique substitution pattern enhances its affinity for various molecular targets compared to other similar compounds.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : It has been shown to inhibit key enzymes such as Taq polymerase and telomerase, which are crucial in cellular replication processes. This inhibition leads to the activation of apoptotic pathways including caspase activation and down-regulation of ERK2 protein levels.
  • Cell Cycle Arrest : The compound induces cell cycle arrest at the G2/M phase in cancer cells, which is essential for preventing uncontrolled proliferation .

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanism involves:

  • Tubulin Polymerization Inhibition : Similar to colchicine binding site agents, this compound disrupts microtubule dynamics leading to apoptosis in cancer cells. For instance, it has shown efficacy against melanoma and taxane-resistant prostate cancer cells by inhibiting tubulin polymerization .
  • Induction of Apoptosis : The compound activates multiple caspases (caspase-2, -3, and -8), facilitating programmed cell death in malignant cells.

Comparative Efficacy

Table 1 summarizes the cytotoxic effects of this compound compared to other related compounds.

Compound NameIC50_{50} (μM)Targeted Cancer Cell Lines
This compound0.52 - 6.26MCF-7/ADR, HT-29
3e (related compound)Low micromolarMCF-7
DJ95 (analog)<1Malignant melanomas

Case Studies

  • Cytotoxicity Assessment : A study evaluated the antiproliferative activity of various derivatives including this compound against MCF-7 cells. The findings indicated that this compound significantly inhibited cell growth with an IC50_{50} value ranging from low micromolar to sub-micromolar concentrations .
  • In Vivo Studies : In experimental models involving melanoma xenografts, treatment with derivatives similar to this compound resulted in reduced tumor growth and metastasis. These studies highlight the potential for developing these compounds into effective anticancer therapies .

Properties

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

2-(2,3,4-trimethoxyphenyl)pyrrolidine

InChI

InChI=1S/C13H19NO3/c1-15-11-7-6-9(10-5-4-8-14-10)12(16-2)13(11)17-3/h6-7,10,14H,4-5,8H2,1-3H3

InChI Key

ZRKIAKZEEROPFR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C2CCCN2)OC)OC

Origin of Product

United States

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